3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of fluorinated indoles is characterized by the presence of a fluorine atom on the indole ring, which can influence the molecule’s electronic properties and reactivity . The fluorine atom is highly electronegative, which can increase the acidity of adjacent functional groups and impact the molecule’s ability to undergo further chemical reactions .Chemical Reactions Analysis
Fluorinated indoles, such as the ones studied in the provided papers, have shown altered reactivity compared to their non-fluorinated counterparts . For instance, the fluorine-substituted 5,6-dihydroxytryptamines displayed decreased potential for oxidation and increased phenol acidities . These changes in chemical reactivity are important when considering the potential applications of “3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile” in chemical syntheses or as a biological probe .Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated indoles are influenced by the presence of the fluorine atom. The papers indicate that fluorine substitution can lead to increased acidity and decreased oxidation potential. Additionally, the fluorine atom can affect the lipophilicity of the molecule, which is an important factor in drug design, as it can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.Scientific Research Applications
Synthesis and Classification of Indoles
Indole compounds, including 3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile, have garnered attention due to their complex structures and significant biological activities. The synthesis of indoles has been a subject of extensive research, aiming to develop efficient methods for preparing these compounds. A comprehensive review by Taber and Tirunahari (2011) presents a framework for classifying all indole syntheses, emphasizing the diversity of strategies employed to access various indole derivatives Taber & Tirunahari, 2011.
Pharmacokinetics and Roles in Hepatic Protection
Indole derivatives, including those similar in structure to this compound, have been studied for their pharmacokinetics and protective roles in liver diseases. Wang et al. (2016) discussed the protective effects of indole-3-carbinol (I3C) and its derivatives on chronic liver injuries, highlighting their potential in modulating enzymes relevant to hepatitis viral replication and improving non-alcoholic steatohepatitis Wang et al., 2016.
Fluorinated Liquid Crystals and Applications
The inclusion of fluorine atoms in compounds like this compound influences their liquid crystalline properties. Hird (2007) reviewed the impact of fluorination on liquid crystals, noting how fluorine substitution can significantly modify their physical properties, which is crucial for developing advanced materials for display technologies and other applications Hird, 2007.
Environmental and Biomedical Analysis
The environmental persistence and potential toxicities of fluorinated compounds, including analogs of this compound, raise concerns regarding their safety and impact. Munoz et al. (2019) provided a critical review of emerging fluoroalkylether substances, discussing their environmental occurrence, fate, and the need for comprehensive toxicological studies to assess their impact on health and the environment Munoz et al., 2019.
Future Directions
The future directions for the research and development of “3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile” and similar fluorinated indoles could involve further exploration of their synthesis, chemical reactions, and potential applications in the development of new drugs . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .
Mechanism of Action
Target of Action
The primary target of 3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile is microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport. They are also involved in cell division, making them a popular target for anticancer drugs .
Mode of Action
this compound interacts with its target, the microtubules, leading to changes in cell cycle progression . Specifically, it induces G2/M phase arrest by downregulating cyclin B1 expression . Cyclin B1 is a regulatory protein involved in mitosis, and its downregulation prevents the cell from progressing from the G2 phase to the M phase, effectively halting cell division .
Biochemical Pathways
The compound’s interaction with microtubules affects the cell cycle pathway, particularly the transition from the G2 phase to the M phase . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its potent cytotoxic activity against certain cancer cells suggests that it may have favorable bioavailability .
Result of Action
The result of this compound’s action is the suppression of tumor growth . In vivo experiments have demonstrated that it significantly suppresses tumor growth, achieving a 78% reduction at a dose of 3 mg/kg .
Biochemical Analysis
Biochemical Properties
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the context of cancer research. It has been shown to interact with microtubules, which are essential components of the cytoskeleton in eukaryotic cells . This interaction leads to the disruption of microtubule dynamics, thereby inhibiting cell division and inducing cell cycle arrest at the G2/M phase . Additionally, this compound has been found to downregulate the expression of cyclin B1, a protein crucial for the progression of the cell cycle .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has demonstrated potent cytotoxic activity, particularly against colorectal cancer cells resistant to conventional chemotherapy . It influences cell function by inducing apoptosis, a programmed cell death mechanism, and by modulating cell signaling pathways involved in cell survival and proliferation . Furthermore, this compound has been shown to affect gene expression, leading to the downregulation of genes associated with cell cycle progression and the upregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to microtubules, stabilizing them and preventing their depolymerization, which is essential for mitotic spindle formation and cell division . This binding interaction leads to the inhibition of microtubule dynamics, resulting in cell cycle arrest and apoptosis . Additionally, this compound has been found to inhibit the activity of certain enzymes involved in cell cycle regulation, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been investigated in laboratory settings. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, making it suitable for long-term experiments . Over time, the effects of this compound on cellular function have been observed to persist, with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound has demonstrated significant tumor growth suppression over prolonged treatment periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interaction with enzymes and cofactors involved in cell cycle regulation and apoptosis . The compound has been shown to affect metabolic flux, leading to alterations in metabolite levels that are critical for cell survival and proliferation . Additionally, this compound influences the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. The compound is transported across cell membranes via passive diffusion and is distributed throughout the cytoplasm . It has been found to accumulate in specific cellular compartments, such as the mitochondria and the nucleus, where it exerts its biological effects . The interaction with transporters and binding proteins also plays a role in its cellular localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize predominantly in the mitochondria and the nucleus . In the mitochondria, it induces mitochondrial dysfunction and promotes the release of pro-apoptotic factors . In the nucleus, this compound interacts with DNA and transcription factors, leading to changes in gene expression . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its therapeutic efficacy .
Properties
IUPAC Name |
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUVHCSNNJEKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269377 | |
Record name | 6-Fluoro-β-oxo-1H-indole-3-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882562-43-8 | |
Record name | 6-Fluoro-β-oxo-1H-indole-3-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882562-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-β-oxo-1H-indole-3-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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